4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride

Kinase inhibitor design Structure-activity relationship Pyrazole regioisomer comparison

Bifunctional aryl sulfonyl chloride with 1-methylpyrazol-3-yl para substitution. N-1 methyl eliminates N-H donor capacity while preserving lone pair availability for kinase hinge binding and COX-2 selectivity—features unattainable with tosyl chloride or unsubstituted pyrazole analogs. Single-step sulfonamide formation accelerates lead optimization in antitumor and anti-inflammatory SAR campaigns. Ideal for constructing sulfonyl fluorides and sulfonate esters in covalent probe development.

Molecular Formula C10H9ClN2O2S
Molecular Weight 256.71 g/mol
CAS No. 916766-81-9
Cat. No. B1613385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride
CAS916766-81-9
Molecular FormulaC10H9ClN2O2S
Molecular Weight256.71 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H9ClN2O2S/c1-13-7-6-10(12-13)8-2-4-9(5-3-8)16(11,14)15/h2-7H,1H3
InChIKeyPXFXKTMOZHYJJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride (CAS 916766-81-9): Procurement and Differentiation Guide for Sulfonyl Chloride Building Blocks


4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride (CAS 916766-81-9) is a bifunctional aryl sulfonyl chloride building block (C₁₀H₉ClN₂O₂S, MW 256.71) featuring a 1-methylpyrazol-3-yl substituent para to a reactive sulfonyl chloride group . This compound serves as a key intermediate for constructing sulfonamide, sulfonate ester, and sulfonyl-based derivatives in medicinal chemistry and agrochemical research , with predicted physicochemical parameters including melting point 89.5–91°C, boiling point 397.1±25.0°C, density 1.41±0.1 g/cm³, and predicted pKa of 0.24±0.10 .

Why Generic Sulfonyl Chloride Alternatives Cannot Substitute for 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride (CAS 916766-81-9)


The sulfonyl chloride functional group is common across numerous building blocks, but the electronic and steric properties conferred by the 1-methylpyrazol-3-yl substituent at the para position cannot be replicated by simple aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride, tosyl chloride) or regioisomeric pyrazole variants. In the development of sulfonamide-based kinase inhibitors and anti-inflammatory agents, the pyrazole moiety contributes to target binding selectivity through specific hydrogen-bonding and π-stacking interactions with protein kinase ATP-binding pockets [1]. Specifically, the N-1 methyl substitution pattern eliminates N-H hydrogen bond donor capacity while maintaining nitrogen lone pair availability for metal coordination, a feature exploited in pyrazolophenyl-benzenesulfonamide antitumor agent design [2]. Substitution with unsubstituted pyrazole analogs, 1-aryl pyrazole variants, or simple phenyl sulfonyl chlorides would alter both the conformational profile and electronic distribution of derived sulfonamides, potentially compromising target engagement and selectivity in structure-activity relationship (SAR) campaigns [3].

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride (CAS 916766-81-9): Quantitative Differential Evidence Against Closest Analogs


Regioisomeric Differentiation: 1-Methyl-3-pyrazolyl vs. 1-Methyl-4-pyrazolyl Substitution in Sulfonamide Kinase Inhibitor Scaffolds

The 1-methylpyrazol-3-yl substitution pattern (present in CAS 916766-81-9) provides a distinct vector geometry for sulfonamide extension compared to the 1-methylpyrazol-4-yl regioisomer. In substituted pyrazolophenyl-benzenesulfonamide compounds modulating protein kinase activity, the 3-position attachment of the pyrazole to the phenyl ring orients the sulfonamide pharmacophore differently than 4-position attachment, affecting kinase selectivity profiles [1]. Patent exemplification demonstrates that compounds derived from the 3-pyrazolylphenyl sulfonamide scaffold exhibit modulation of Raf/MEK/ERK pathway kinases, with the specific substitution pattern influencing both potency and selectivity across kinase family members [2].

Kinase inhibitor design Structure-activity relationship Pyrazole regioisomer comparison

N-Methyl Substitution Impact on Hydrogen-Bonding Capacity Relative to Unsubstituted Pyrazole Analogs

The 1-methyl substitution on the pyrazole ring eliminates the N-H hydrogen bond donor present in unsubstituted pyrazole analogs while retaining the N-2 lone pair as a hydrogen bond acceptor. This modification is critical in medicinal chemistry applications where N-H donors may introduce undesired off-target interactions or reduce membrane permeability [1]. In sulfonamide derivatives evaluated for kinase inhibition, the 1-methylpyrazole moiety contributes to binding selectivity through specific orientation within hydrophobic pockets that cannot accommodate the additional polarity of an unsubstituted N-H pyrazole [2]. The difference is structural rather than a directly measured quantitative parameter for the parent sulfonyl chloride.

Hydrogen bonding Drug-receptor interaction Pyrazole derivatization

Predicted Physicochemical Differentiation: pKa and LogD vs. Unsubstituted Phenyl Sulfonyl Chlorides

The predicted pKa of 4-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is 0.24±0.10, reflecting the electron-withdrawing influence of the pyrazole substituent on the benzenesulfonyl system . For comparison, benzenesulfonyl chloride has a reported pKa of approximately –2.3 to –1.5 for the conjugate acid (benzenesulfonic acid) [1]. The significant difference (Δ ≈ 1.7–2.5 log units) indicates that the 1-methylpyrazol-3-yl group exerts an electron-donating resonance effect relative to unsubstituted phenyl, modulating the electrophilicity of the sulfonyl chloride toward nucleophiles. Additionally, predicted LogD values (pH 7.4) of approximately 2.38 indicate moderate lipophilicity suitable for blood-brain barrier penetration considerations in CNS-targeted drug discovery [2], whereas simpler aryl sulfonyl chlorides (e.g., tosyl chloride) exhibit different hydrophobicity profiles.

Physicochemical properties pKa comparison Lipophilicity

Thermal Stability and Solid-State Handling Differentiation vs. Aliphatic Sulfonyl Chlorides

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is a crystalline solid with a melting point of 89.5–91°C, enabling convenient weighing and handling at ambient temperature compared to lower-melting or liquid sulfonyl chlorides . The predicted boiling point of 397.1±25.0°C at 760 mmHg and vapor pressure of 0.0±0.9 mmHg at 25°C indicate low volatility, advantageous for safe laboratory handling relative to volatile aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride, bp 161°C, vapor pressure ~3 mmHg at 20°C). The compound is supplied at ≥95% purity from commercial sources with recommended long-term storage in cool, dry conditions due to moisture sensitivity of the sulfonyl chloride group .

Thermal stability Storage conditions Solid handling

Sulfonyl Chloride Reactivity Differentiation: Electronic Effects of para-1-Methylpyrazol-3-yl Substituent

The sulfonyl chloride group of 4-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride reacts with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and thiosulfonate derivatives respectively . The electron-donating resonance effect of the 1-methylpyrazol-3-yl group (as evidenced by the elevated pKa relative to unsubstituted benzenesulfonic acid) modulates the electrophilicity of the sulfonyl chloride toward nucleophiles compared to electron-withdrawing substituted analogs (e.g., 4-nitrobenzenesulfonyl chloride). This property influences reaction rates in parallel synthesis and the hydrolytic stability of the sulfonyl chloride under aqueous workup conditions. The compound's reactivity profile makes it suitable for preparing sulfonamide libraries targeting kinase enzymes, as demonstrated in pyrazolophenyl-benzenesulfonamide antitumor agent patents [1].

Sulfonamide synthesis Electrophilicity Nucleophilic substitution

Synthetic Versatility: Direct Access to Pyrazolophenyl Sulfonamide Pharmacophores Without Multi-Step Heterocycle Construction

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride provides a pre-assembled 1-methylpyrazol-3-yl phenyl sulfonyl scaffold that enables direct sulfonamide formation in a single synthetic step . Alternative routes to pyrazole-containing sulfonamides often require multi-step sequences involving pyrazole ring construction (e.g., hydrazine condensation with 1,3-dicarbonyl compounds followed by sulfonylation) or cross-coupling of preformed pyrazoles with aryl halides followed by sulfonyl chloride installation [1]. The commercial availability of this compound at 95–97% purity from multiple suppliers eliminates 2–4 synthetic steps compared to de novo construction, reducing time to target sulfonamide derivatives and improving overall yield in library synthesis campaigns. This synthetic efficiency is particularly valuable in kinase inhibitor programs where rapid SAR exploration of sulfonamide substituents is required [2].

Synthetic efficiency Building block strategy Medicinal chemistry

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride (CAS 916766-81-9): Research and Industrial Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: Sulfonamide Library Synthesis Targeting Raf/MEK/ERK Pathway

This compound enables rapid synthesis of pyrazolophenyl-benzenesulfonamide derivatives for kinase inhibitor SAR campaigns. The 1-methylpyrazol-3-yl substitution pattern provides specific vector geometry for sulfonamide extension that modulates binding to protein kinase ATP pockets [1]. Single-step sulfonamide formation from the sulfonyl chloride with diverse amines accelerates lead optimization timelines, as demonstrated in patent exemplifications of antitumor agents targeting deregulated kinase activity [2]. The N-methyl substitution eliminates an N-H donor while retaining N-2 lone pair availability for kinase hinge region interactions [3].

Anti-Inflammatory Agent Development: COX-2 Selective Inhibitor Scaffold Construction

Sulfonamide derivatives bearing methylsulfonylphenyl pyrazole moieties have demonstrated selective COX-2 inhibition in recent medicinal chemistry studies [1]. 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride serves as a key building block for constructing related sulfonamide-based anti-inflammatory candidates, with the pyrazole ring contributing to binding selectivity for COX-2 over COX-1 isoforms [2]. The compound's predicted LogD of 2.38 at pH 7.4 [3] supports favorable membrane permeability for cellular target engagement, while the 95–97% commercial purity ensures reproducible synthetic outcomes.

Antiviral Research: Non-Nucleoside Polymerase Inhibitor Synthesis

Pyrazole-containing sulfonamide derivatives have been identified as potent non-nucleoside inhibitors of viral RNA-dependent RNA polymerases [1]. The 1-methylpyrazol-3-yl phenyl sulfonyl scaffold present in this compound provides a privileged pharmacophore for targeting viral polymerase complexes, with the sulfonyl chloride enabling efficient conjugation to diverse amine-containing fragments [2]. The solid-state handling properties (mp 89.5–91°C, low volatility) [3] facilitate accurate weighing for small-scale analog synthesis in antiviral drug discovery programs.

Chemical Biology Probe Development: Sulfonyl Fluoride and Sulfonate Ester Tool Compound Generation

Beyond sulfonamides, 4-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride enables synthesis of sulfonyl fluorides (for covalent probe development) and sulfonate esters (for targeted protein degradation studies) [1]. The electron-donating resonance effect of the 1-methylpyrazol-3-yl group, as reflected in the predicted pKa of 0.24±0.10 [2], modulates the stability and reactivity of derived sulfonyl fluorides compared to electron-deficient aryl sulfonyl fluoride probes. This tunable reactivity is valuable for optimizing target engagement kinetics in chemical biology applications [3].

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